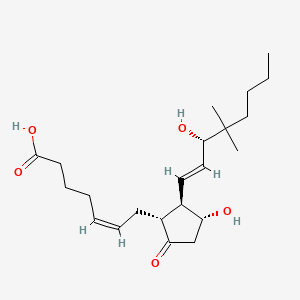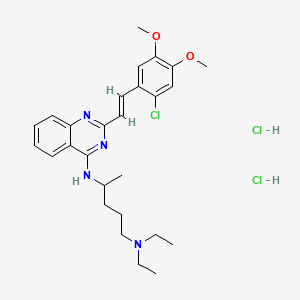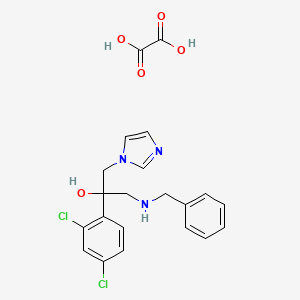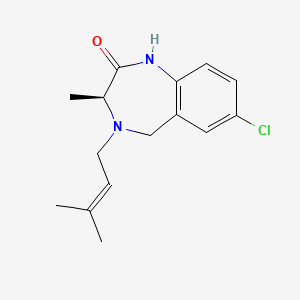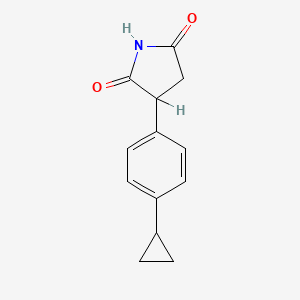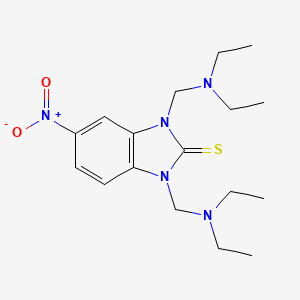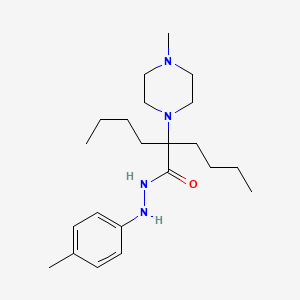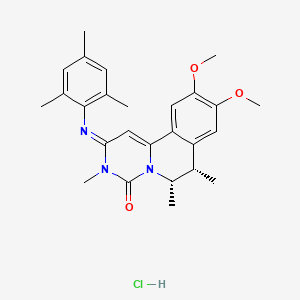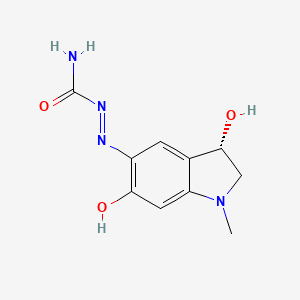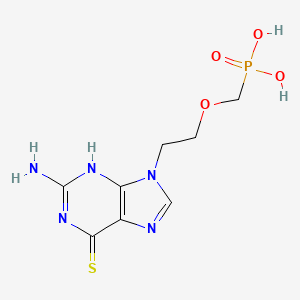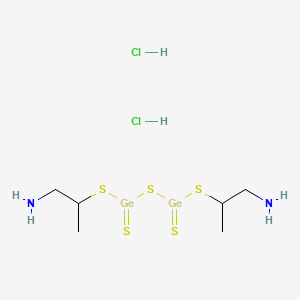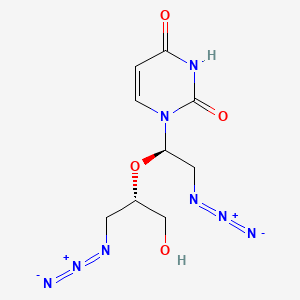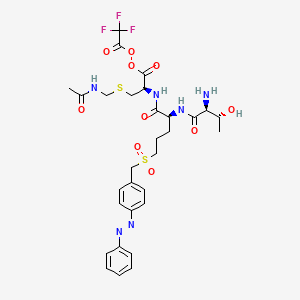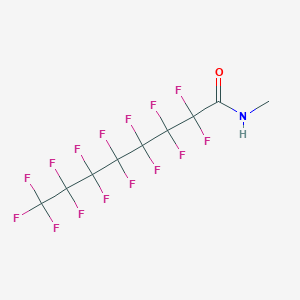
N-Methylpentadecafluorooctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpentadecafluorooctanamide is a fluorinated organic compound with the molecular formula C9H4F15NO. It is known for its unique chemical properties, particularly its high thermal and chemical stability, which make it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpentadecafluorooctanamide typically involves the reaction of perfluorooctanoyl fluoride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C8F15COF+CH3NH2→C8F15CONHCH3+HF
This reaction is usually performed in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a low level to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield. The purification of the final product is achieved through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methylpentadecafluorooctanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
N-Methylpentadecafluorooctanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the production of high-performance materials, including fluoropolymers and surfactants
Mechanism of Action
The mechanism by which N-Methylpentadecafluorooctanamide exerts its effects involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, altering their function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-Methylperfluorooctanesulfonamide
- N-Methylperfluorooctanoic acid
- Perfluorooctanamide
Uniqueness
N-Methylpentadecafluorooctanamide is unique due to its specific combination of a methyl group and a highly fluorinated carbon chain. This structure imparts exceptional thermal and chemical stability, making it more resistant to degradation compared to similar compounds. Additionally, its specific reactivity profile allows for unique applications in various fields .
Properties
CAS No. |
89685-56-3 |
|---|---|
Molecular Formula |
C9H4F15NO |
Molecular Weight |
427.11 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-methyloctanamide |
InChI |
InChI=1S/C9H4F15NO/c1-25-2(26)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3,(H,25,26) |
InChI Key |
CERVYTOBGGCMJN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


